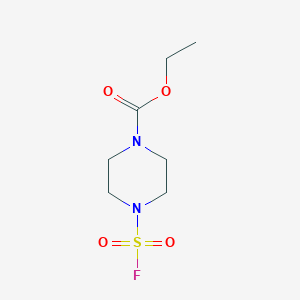
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C7H13FN2O4S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with fluorosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for precise reaction conditions, and efficient purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted piperazine derivatives.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include sulfinate derivatives.
Scientific Research Applications
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate: Similar in structure but contains a chlorosulfonyl group instead of a fluorosulfonyl group.
N-Boc piperazine derivatives: These compounds have a tert-butoxycarbonyl (Boc) protecting group and are used in similar applications.
Uniqueness
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring strong and stable interactions with biological molecules .
Biological Activity
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazine ring, a carboxylate group, and a fluorosulfonyl moiety. Its chemical formula is C8H10FNO4S, with a molecular weight of approximately 239.24 g/mol. The fluorosulfonyl group enhances the compound's reactivity, making it a potential candidate for various biological applications.
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that compounds containing piperazine rings often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Piperazine derivatives have been noted for their antibacterial properties against a range of microorganisms. This compound may exhibit similar effects due to its structural characteristics .
- Cytotoxic Effects : Research indicates that piperazine-based compounds can induce cytotoxicity in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Biological Activity Data
A summary of relevant studies on the biological activity of this compound is presented in the table below:
Case Study 1: NK(1) Receptor Antagonism
In one study, this compound was evaluated for its affinity toward the NK(1) receptor, which is implicated in pain and anxiety pathways. The compound showed high selectivity and potency, suggesting its potential as a therapeutic agent for conditions such as depression and anxiety disorders .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it effectively inhibited cell growth and induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
Case Study 3: Antimicrobial Efficacy
A study assessing the antimicrobial properties revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics .
Properties
Molecular Formula |
C7H13FN2O4S |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 4-fluorosulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C7H13FN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3 |
InChI Key |
TUKDRCFQYLEQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















